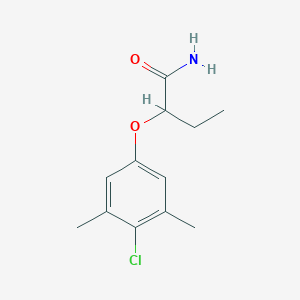![molecular formula C8H10F3N3O B7568529 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide](/img/structure/B7568529.png)
2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide, also known as TFPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TFPB is a pyrazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool in various fields of study.
Mécanisme D'action
The mechanism of action of 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes and proteins. 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide has been shown to bind to the active site of enzymes and prevent the binding of their substrates, thereby inhibiting their activity. 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide has also been shown to bind to specific protein domains and disrupt their interactions with other proteins, leading to the inhibition of protein-protein interactions.
Biochemical and Physiological Effects
2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool in various fields of study. 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide has been shown to inhibit the activity of various enzymes, including proteases and kinases. 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide has also been shown to disrupt protein-protein interactions, which can have a range of downstream effects on cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide is its specificity for certain enzymes and proteins, making it a valuable tool for studying specific biological processes. 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide is also relatively easy to synthesize and can be produced in high yields, making it a cost-effective option for researchers. However, one limitation of 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide is its potential off-target effects, which can complicate data interpretation and require additional controls in experimental design.
Orientations Futures
There are several potential future directions for the use of 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide in scientific research. One area of interest is in the study of protein-protein interactions, where 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide could be used to investigate the binding of specific proteins to their targets. 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide could also be used to study the regulation of enzyme activity and the development of new enzyme inhibitors. Additionally, 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide could be used in the development of new therapeutics for the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion
2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide is a valuable tool in scientific research, with potential applications in the study of protein-protein interactions, enzyme kinetics, and the development of new therapeutics. The synthesis of 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide is a reliable and cost-effective approach, and its specificity for certain enzymes and proteins makes it a valuable tool for studying specific biological processes. While there are limitations to the use of 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide in experimental design, its potential applications in scientific research make it a compound of significant interest for future studies.
Méthodes De Synthèse
The synthesis of 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide involves a multi-step process that begins with the reaction of 3-(trifluoromethyl)pyrazole with butanoyl chloride in the presence of a base. The resulting intermediate is then treated with a reducing agent to produce the final product, 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide. This synthesis method has been optimized to produce high yields of pure 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide, making it a reliable and cost-effective approach for the production of this compound.
Applications De Recherche Scientifique
2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide has been widely used in scientific research as a tool for studying various biological processes. One of the key applications of 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide is in the study of protein-protein interactions, where it has been used to investigate the binding of proteins to their targets. 2-[3-(Trifluoromethyl)pyrazol-1-yl]butanamide has also been used in the study of enzyme kinetics, where it has been shown to inhibit the activity of certain enzymes.
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)pyrazol-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O/c1-2-5(7(12)15)14-4-3-6(13-14)8(9,10)11/h3-5H,2H2,1H3,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRRRBSMAVXJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N1C=CC(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(6-aminopyridin-3-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7568482.png)

![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B7568490.png)
![3-[(3-Bromobenzoyl)amino]-2-phenylpropanoic acid](/img/structure/B7568497.png)
![3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7568500.png)

![1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol](/img/structure/B7568511.png)


![N-[2-(aminomethyl)cyclopentyl]-3-methoxy-4-methylbenzamide](/img/structure/B7568535.png)
